
Epelsiban besylate
概要
説明
エペルシバンベシレートは、経口投与可能な薬剤であり、選択的かつ強力なオキシトシン受容体拮抗薬として作用します。当初は、グラクソ・スミスクラインによって男性の早漏治療のために開発されましたが、その後、体外受精を受ける女性における胚または胚盤胞の着床を促進するための研究も行われました。 この化合物は、子宮内膜症の治療における潜在的な用途についても研究されています .
2. 製法
エペルシバンベシレートの合成には、4成分Ugi反応による直鎖状ペプチドの形成など、いくつかのステップが含まれます。この反応には、カルボキシベンジル保護R-インダニルグリシン、D-アロイソロイシンメチルエステル塩酸塩、2,6-ジメチルピリジン-3-カルボキシアルデヒド、および2-ベンジルオキシフェニルイソニトリルが関与します。 得られたペプチドは、目的の構造を得るためにさらに修飾されます . 工業的な製造方法は、化合物の薬物動態特性とバイオアベイラビリティを最適化することに重点を置いており、オキシトシン受容体拮抗薬としての効力を維持することを保証しています .
準備方法
The synthesis of Epelsiban Besylate involves several steps, including the formation of a linear peptide through the four-component Ugi reaction. This reaction involves carboxybenzyl-protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile. The resulting peptide undergoes further modifications to achieve the desired structure . Industrial production methods focus on optimizing the pharmacokinetic profile and bioavailability of the compound, ensuring it retains its potency as an oxytocin receptor antagonist .
化学反応の分析
科学的研究の応用
Premature Ejaculation
Epelsiban was initially developed for the treatment of premature ejaculation in men. Clinical trials have demonstrated its efficacy in increasing intravaginal ejaculatory latency time (IELT). In a double-blind, placebo-controlled study involving 77 men, those treated with Epelsiban showed significant improvements compared to the placebo group .
Study | Population | Dosage | Outcome |
---|---|---|---|
Phase 2 Trial | 77 men aged 18-55 | 50 mg and 150 mg | Increased IELT compared to placebo |
Assisting Embryo Implantation in IVF
Another significant application of Epelsiban is its role in enhancing embryo or blastocyst implantation during in vitro fertilization (IVF). The drug's mechanism may help improve implantation rates by modulating uterine contractility through oxytocin receptor antagonism. Although promising, further studies are required to confirm these effects in clinical settings .
Treatment of Adenomyosis
Epelsiban has also been investigated for its potential use in treating adenomyosis, a condition characterized by the presence of endometrial tissue within the muscular wall of the uterus. While initial studies indicated potential benefits, development for this indication was halted due to strategic reasons rather than safety concerns .
Benign Prostatic Hyperplasia
Research indicates that Epelsiban may inhibit oxytocin-induced contractions in prostatic tissue, suggesting a possible therapeutic role in managing benign prostatic hyperplasia (BPH). This application is based on the observation that oxytocin levels are elevated in patients with BPH, leading to prostate enlargement .
Pharmacokinetics
The pharmacokinetic profile of Epelsiban shows favorable absorption characteristics. In clinical studies, it was found to be rapidly absorbed with a median time to peak plasma concentration (tmax) ranging from 0.5 to 1 hour post-dose. The elimination half-life was between 2.66 and 4.85 hours, indicating a manageable dosing schedule for potential clinical use .
Parameter | Value |
---|---|
tmax | 0.5 - 1 hour |
Half-life | 2.66 - 4.85 hours |
Bioavailability | ~55% |
Safety and Tolerability
Epelsiban has been generally well tolerated across various studies, with headache being the most commonly reported adverse effect. No significant safety concerns were identified at doses up to 900 mg daily, making it a candidate for further development in its targeted applications .
作用機序
エペルシバンベシレートは、オキシトシン受容体に選択的に結合し、阻害することで効果を発揮します。この阻害は、オキシトシンが生理的効果(生殖器の筋肉収縮など)を発揮するのを防ぎます。 この化合物は、他の受容体に影響を与えることなく、オキシトシンが媒介する経路を調節するのに効果的な、高い選択性と効力を持っています .
類似化合物との比較
エペルシバンベシレートは、オキシトシン受容体拮抗薬として、高い選択性と効力を持ち、独特です。類似の化合物には以下のようなものがあります。
レトシバン: バイオアベイラビリティと薬物動態プロファイルが同等の、別のオキシトシン受容体拮抗薬です。
アトシバン: 臨床環境で使用されている、非ペプチド性のオキシトシン受容体拮抗薬です。
バルシバン: 生殖医療に用途がある、選択的なオキシトシン受容体拮抗薬です。エペルシバンベシレートは、薬物動態プロファイルが最適化され、選択性が高いことから、治療薬開発に役立つ化合物となっています.
生物活性
Epelsiban besylate, also referred to as GSK-557296, is a selective and potent oxytocin receptor antagonist that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, pharmacological properties, and clinical findings.
Molecular Characteristics:
- Molecular Formula: C30H38N4O4
- Molecular Weight: 518.6471 g/mol
- Charge: Neutral
- Stereochemistry: Four defined stereocenters
Epelsiban functions primarily as an antagonist of the oxytocin receptor (OTR), exhibiting high selectivity and potency. Its binding affinity to the human oxytocin receptor is characterized by a Ki value of 0.13 nM, which indicates its effectiveness in inhibiting oxytocin's physiological effects . The compound has demonstrated over 31,000-fold selectivity for the OTR compared to the human vasopressin receptors (V1a, V1b, V2) .
Pharmacokinetics
Epelsiban displays favorable pharmacokinetic properties:
- Bioavailability: Approximately 55% in rats and comparable levels in cynomolgus monkeys.
- Solubility: Good aqueous solubility (33 mg/ml as besylate salt).
- CYP450 Profile: Minimal inhibition of CYP450 enzymes, indicating low potential for drug-drug interactions .
1. Premature Ejaculation (PE)
Epelsiban has been investigated for its efficacy in treating premature ejaculation. A phase II clinical trial involving 77 men demonstrated that while epelsiban was well tolerated at doses of 50 mg and 150 mg, it did not yield statistically significant improvements in intravaginal ejaculatory latency time (IELT) compared to placebo .
Study Results:
Group | Baseline IELT (min) | On-treatment IELT (min) |
---|---|---|
Placebo | 0.52 | 0.62 |
Epelsiban 50 mg | 0.63 | 0.72 |
Epelsiban 150 mg | 0.59 | 0.69 |
2. Female Infertility and IVF
The compound has also been explored for enhancing embryo implantation during in vitro fertilization (IVF). In preclinical models, epelsiban showed the ability to reduce uterine contractions induced by oxytocin, which is crucial during embryo transfer procedures .
3. Benign Prostatic Hyperplasia (BPH)
Research indicates that epelsiban may have therapeutic potential in treating benign prostatic hyperplasia due to its ability to inhibit oxytocin-induced contractions in human prostatic tissue . This suggests a mechanism by which epelsiban could alleviate symptoms associated with prostate enlargement.
Clinical Trials Overview
A summary of notable clinical trials involving epelsiban:
Study Type | Population Size | Indication | Key Findings |
---|---|---|---|
Phase II | 77 men | Premature Ejaculation | No significant change in IELT compared to placebo |
Phase I | Various | Safety profile | Generally well tolerated at doses up to 900 mg |
特性
CAS番号 |
1159097-48-9 |
---|---|
分子式 |
C36H44N4O7S |
分子量 |
676.8 g/mol |
IUPAC名 |
benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1 |
InChIキー |
BEWUOCYETMDWGE-FKDQZALLSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
異性体SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK557296B; GSK-557296B; Epelsiban besylate. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。